molecular formula C10H13NO3 B1419876 4-Methoxy-2-(pyridin-3-yl)butanoic acid CAS No. 885277-06-5

4-Methoxy-2-(pyridin-3-yl)butanoic acid

Cat. No.: B1419876
CAS No.: 885277-06-5
M. Wt: 195.21 g/mol
InChI Key: PWPICIOUOYYYHG-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by a methoxy group attached to a butanoic acid chain, which is further connected to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyacetic acid under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(pyridin-3-yl)butanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

4-Methoxy-2-(pyridin-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyridin-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy group and pyridine ring are likely involved in binding interactions with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

  • 4-Methoxy-2-(pyridin-4-yl)butanoic acid
  • 4-Methoxy-2-(pyridin-2-yl)butanoic acid
  • 4-Methoxy-2-(pyridin-3-yl)propanoic acid

Comparison: 4-Methoxy-2-(pyridin-3-yl)butanoic acid is unique due to the specific positioning of the methoxy group and the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

4-methoxy-2-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-6-4-9(10(12)13)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPICIOUOYYYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670239
Record name 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-06-5
Record name α-(2-Methoxyethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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